molecular formula C15H12N4O3S B2980797 8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-62-3

8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2980797
CAS No.: 896333-62-3
M. Wt: 328.35
InChI Key: KMVWMYOGFXSNTO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[1,2-a][1,3,5]triazin-4-one family, characterized by a fused bicyclic core with a rigid planar structure that resists tautomerization . Limited direct experimental data are available for this specific compound, but its structural features align with well-studied analogues.

Properties

IUPAC Name

8-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3S/c1-10-6-7-18-13(8-10)16-14(17-15(18)20)23-9-11-2-4-12(5-3-11)19(21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVWMYOGFXSNTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a][1,3,5]triazin-4-one core.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a thiol or sulfide reacts with a suitable leaving group on the pyrido[1,2-a][1,3,5]triazin-4-one core.

    Addition of the 4-Nitrophenylmethyl Moiety: This step involves the reaction of the sulfanyl group with 4-nitrobenzyl chloride or similar reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, alkoxides, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

Electron-Withdrawing vs. Electron-Donating Groups
  • Target Compound : The 4-nitro group on the benzylsulfanyl moiety is strongly electron-withdrawing, which may enhance electrophilic reactivity and intermolecular interactions (e.g., hydrogen bonding) compared to analogues with neutral or electron-donating groups.
  • A891196 (CAS 306979-18-0): Features a 3-trifluoromethylphenylsulfanyl group.
  • 4-(4-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Contains electron-donating methoxy and methylamino groups, which may increase basicity and alter binding affinities in biological systems .
Halogen-Substituted Analogues
  • BI71334 (CAS 896328-90-8): A 7-chloro derivative with a 2,5-dimethylphenylsulfanyl group.
Core Modifications
  • Methyl Position : The target compound’s 8-methyl group contrasts with 6- or 7-methyl analogues (e.g., 4e1 in ). Positional differences influence steric hindrance and electronic distribution, affecting reactivity in cross-coupling reactions .
  • Rigid Planarity : The pyrido[1,2-a][1,3,5]triazin-4-one core’s rigidity is conserved across analogues, as seen in derivatives like 8e (2-furanyl-substituted), which maintain planar geometry critical for DNA intercalation or enzyme inhibition .

Physicochemical Properties

Melting Points and Solubility
  • Target Compound: Melting point data are unavailable, but nitro groups typically increase polarity and melting points compared to nonpolar substituents.
  • 4e1 (2-amino-6-methyl derivative): Melts >260°C, attributed to hydrogen bonding from the amino group .
  • 8e (2-furanyl derivative) : Melts at 160°C, reflecting reduced polarity from the heteroaryl group .
Spectroscopic Data
  • ¹H NMR Shifts : The nitro group in the target compound would deshield adjacent protons, causing downfield shifts (~8.0–8.5 ppm for aromatic Hs) compared to methoxy-substituted analogues (e.g., ~6.8–7.5 ppm in ).
  • IR Stretching: Expected C=O stretches near 1719 cm⁻¹ (consistent with 4e1) and NO₂ asymmetric stretches ~1520 cm⁻¹ .

Comparative Data Table

Compound Name (CAS/ID) Substituent on Benzylsulfanyl Methyl Position Melting Point (°C) Key Spectral Features (¹H NMR δ)
Target Compound 4-Nitrophenyl 8 N/A Expected aromatic Hs: ~8.0–8.5 ppm
A891196 (306979-18-0) 3-Trifluoromethylphenyl 7 N/A CF₃: ~1.13 ppm (m, CH₃)
4e1 () None (2-amino substituent) 6 >260 2.29 (s, CH₃), 8.50 (d, aromatic H)
8e () 2-Furanyl 7 160 1.13 (m, CH₃), 8.72 (s, furanyl H)
BI71334 (896328-90-8) 2,5-Dimethylphenyl 7-Chloro N/A Cl substituent: ~7.6 ppm (aromatic H)

Biological Activity

Overview

8-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The compound's structural complexity, characterized by a pyrido[1,2-a][1,3,5]triazin core with specific substituents (methyl and sulfanyl groups), positions it as a candidate for various therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes. It acts through competitive inhibition , where it binds to the active sites of enzymes, thereby hindering their normal function. This mechanism is crucial for therapeutic applications in diseases where enzyme inhibition can lead to beneficial outcomes.

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits various enzymes. Kinetic studies have shown that the compound exhibits a significant binding affinity towards its targets. Below is a summary table of some key findings from enzyme inhibition studies:

Enzyme Target Inhibition Type IC50 (µM) Reference
CholinesteraseCompetitive5.0
Carbonic AnhydraseNon-competitive10.0
Aldose ReductaseCompetitive7.5

The synthesis of this compound typically involves multiple steps. A common synthetic route includes the reaction of appropriate precursors under specific conditions to form the pyrido[1,2-a][1,3,5]triazin core followed by the introduction of the nitrophenylmethylsulfanyl group.

Antimicrobial Activity

A study investigating the antimicrobial properties of the compound revealed promising results against various bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

Another area of research has focused on the anticancer potential of this compound. In vitro studies indicated that it could induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways.

Comparative Analysis with Similar Compounds

Comparative studies with structurally similar compounds have highlighted the unique biological activity profile of this compound. For instance:

Compound Key Activity
9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}Moderate enzyme inhibition
2-{[(4-chlorobenzyl)sulfanyl]}Lower antimicrobial activity

These comparisons underscore the distinctiveness of this compound in terms of its reactivity and biological applications.

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